(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClF2O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYERSPXBFRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584646 | |
| Record name | {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-99-7 | |
| Record name | B-[3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870778-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc.
Mode of Action
Boronic acids are capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted lewis base donors (alcohol, amine, carboxylate). This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are widely used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may be involved in similar biochemical pathways.
Pharmacokinetics
Boronic acids are generally known for their relatively stable, readily prepared, and environmentally benign nature, which may influence their pharmacokinetic properties.
Result of Action
Boronic acids are known to bind to active site serines and are part of inhibitors for certain enzymes. This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be influenced by air and moisture. .
Biological Activity
(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid, with the CAS number 870778-99-7, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a difluorophenyl group and a chlorobenzyl ether moiety, which may influence its interaction with biological targets.
- Molecular Formula : C13H11BClF2O3
- Molecular Weight : 280.49 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Biological Activity Overview
Boronic acids, including this compound, have been studied for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids as inhibitors of cancer-related enzymes. Specifically, compounds similar to this compound have been investigated for their ability to inhibit tyrosine kinases and proteasomes:
- Tyrosine Kinase Inhibition : Research indicates that boronic acids can act as competitive inhibitors of tyrosine kinases involved in cancer progression. For example, studies have shown that modifications to the boronic acid moiety can enhance selectivity and potency against specific kinase targets .
- Proteasome Inhibition : The ability of boronic acids to interact with the proteasome pathway suggests potential applications in treating cancers that are dependent on this pathway for protein degradation. Compounds with similar structures have demonstrated effectiveness in preclinical models .
Antimicrobial Activity
Boronic acids have also been recognized for their antimicrobial properties:
- Inhibition of Biofilm Formation : Studies have demonstrated that certain boronic acids can inhibit the formation of biofilms by pathogenic bacteria. This is particularly relevant in treating infections caused by biofilm-forming organisms like Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of boronic acids to disrupt bacterial cell wall synthesis and function as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study 1 : A study on a related boronic acid showed significant inhibition of Klebsiella pneumoniae carbapenemases, suggesting potential use in treating multi-drug resistant infections .
- Case Study 2 : Another investigation focused on the use of boronic acid derivatives in combination therapies for cancer treatment, demonstrating enhanced efficacy when used alongside conventional chemotherapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Preparation Methods
General Synthetic Strategy
The preparation of (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid generally follows a multi-step approach:
Step 1: Synthesis of 2,6-Difluorophenylboronic Acid Intermediate
The 2,6-difluorophenylboronic acid moiety is commonly synthesized via palladium-catalyzed borylation of aryl halides or through lithiation-borylation sequences. For example, 2,6-difluorophenylboronic acid can be prepared efficiently by palladium-catalyzed coupling of 2,6-difluorophenyl halides with bis(pinacolato)diboron under mild conditions, yielding high purity boronic acid derivatives.Step 2: Introduction of the 2-Chlorobenzyl Ether Group
The 2-chlorobenzyl ether substituent is introduced by etherification of the phenolic hydroxyl group at the 3-position of the difluorophenyl ring. This can be achieved by nucleophilic substitution using 2-chlorobenzyl halides under basic conditions or via palladium-catalyzed coupling reactions with suitable precursors.Step 3: Final Purification and Characterization
After the coupling and functionalization steps, the product is purified by column chromatography or recrystallization to obtain the boronic acid in pure form. Characterization is typically performed using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Reaction Conditions and Catalysts
Based on analogous boronic acid syntheses and related difluorophenylboronic acid derivatives, the following reaction conditions are typical:
| Parameter | Description |
|---|---|
| Catalyst | Pd(0) complexes such as tris-(dibenzylideneacetone)dipalladium(0) or Pd(PPh3)4 |
| Ligand | Tri-tert-butylphosphine or triphenylphosphine |
| Base | Potassium fluoride (KF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) |
| Solvent | Tetrahydrofuran (THF), dioxane, toluene, or mixed aqueous-organic solvents |
| Temperature | 20–90 °C, commonly around 60–80 °C |
| Reaction Time | 2–19 hours depending on substrate and catalyst system |
| Atmosphere | Inert gas (nitrogen or argon) to avoid oxidation |
For instance, the synthesis of 2,6-difluorophenylboronic acid involves stirring a mixture of the aryl halide, potassium fluoride, Pd(0) catalyst, and tri-tert-butylphosphine ligand in tetrahydrofuran-water mixture at 60 °C for 2 hours, yielding 87% of the product after purification.
Example Experimental Procedure (Adapted)
- To a nitrogen-purged solution of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (6.00 g, 20.1 mmol) in tetrahydrofuran-water (10:1, 66 mL), add 2,6-difluorophenylboronic acid (3.80 g, 24.1 mmol) and potassium fluoride (3.5 g, 60.3 mmol).
- Add tris-(dibenzylideneacetone)dipalladium(0) (1.80 g, 2.01 mmol) and tri-tert-butylphosphine (8.4 g, 4.02 mmol) under nitrogen atmosphere.
- Stir the reaction mixture at 60 °C for 2 hours.
- After cooling, concentrate the solution and extract with ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate and remove solvent under reduced pressure.
- Purify the residue by silica gel column chromatography (ethyl acetate:hexane = 1:5) to obtain the boronic acid derivative as a solid.
Research Findings on Yield and Purity
- Yields for such palladium-catalyzed coupling reactions typically range from 59% to 87%, depending on the substrate and reaction parameters.
- The presence of electron-withdrawing fluorine substituents often enhances the stability of boronic acids and can improve coupling efficiency.
- The choice of ligand and base significantly influences the selectivity and yield of the reaction, with bulky phosphine ligands like tri-tert-butylphosphine promoting higher yields and cleaner reactions.
Comparative Table of Preparation Parameters for Related Boronic Acids
Notes on Specific Challenges and Optimizations
- The chlorobenzyl ether substituent requires mild conditions to avoid dehalogenation or cleavage during the boronic acid synthesis.
- Microwave-assisted heating can accelerate coupling reactions and improve yields for complex arylboronic acids.
- The use of water-organic solvent mixtures facilitates solubilization of inorganic bases and reagents, enhancing catalytic efficiency.
- Purification methods such as reversed-phase preparative HPLC or silica gel chromatography are essential to isolate high-purity boronic acid compounds suitable for further synthetic applications.
Q & A
Q. What are the recommended synthetic routes for preparing (3-((2-chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid?
The synthesis typically involves sequential functionalization of the phenyl ring. A plausible approach includes:
- Step 1: Introducing fluorine atoms via electrophilic fluorination or directed ortho-metalation (DoM) strategies.
- Step 2: Installing the 2-chlorobenzyloxy group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
- Step 3: Boronation via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst .
Key Considerations:
Q. How should researchers characterize this compound to confirm purity and structure?
Q. What are the stability and handling protocols for this boronic acid?
- Storage: Store at 0–6°C under inert atmosphere (argon) to minimize oxidation and protodeboronation .
- Decomposition Risks:
Advanced Research Questions
Q. How do the electron-withdrawing substituents (F, Cl) influence its reactivity in Suzuki-Miyaura cross-coupling?
The 2,6-difluoro groups enhance electrophilicity of the boronic acid, accelerating transmetalation but may sterically hinder catalyst access. The 2-chlorobenzyloxy group introduces steric bulk, potentially reducing coupling efficiency. Methodological Optimization:
- Ligand Screening: Bulky ligands (SPhos, RuPhos) improve yields with sterically hindered substrates.
- Solvent Effects: Use THF/H2O mixtures for solubility without competing hydrolysis .
Data Example:
| Catalyst System | Yield (%) | Side Products |
|---|---|---|
| Pd(OAc)₂/SPhos | 82 | <5% deboronation |
| PdCl₂(dppf) | 68 | 12% homocoupling |
Q. How can researchers resolve contradictions in reported reactivity data for fluorinated boronic acids?
- Systematic Variables:
- pH Sensitivity: Fluorine substituents alter pKa of the boronic acid (measure via titration).
- Solvent Polarity: Polar aprotic solvents (DMF) stabilize boronate intermediates .
- Case Study: Conflicting aryl-F activation reports may arise from competing protodeboronation pathways; monitor via ¹⁹F NMR kinetics .
Q. What computational methods are suitable for predicting its reactivity in novel reactions?
Q. How can reaction conditions be optimized for scalability in multistep syntheses?
- DoE (Design of Experiments): Vary temperature, catalyst loading, and stoichiometry to identify robust conditions.
- In Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and byproducts.
- Case Example: A 15% increase in yield was achieved by switching from Pd(PPh₃)₄ to XPhos ligand in THF/H2O (v/v 4:1) at 80°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
